Cas no 42015-38-3 (2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE)

2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE structure
42015-38-3 structure
Product Name:2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE
CAS No:42015-38-3
MF:C12H14N2O3
MW:234.251163005829
CID:825841
PubChem ID:14298609
Update Time:2025-04-19

2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE Chemical and Physical Properties

Names and Identifiers

    • 2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE
    • 2-(2’,3’,4’-Trihydroxybutyl)quinoxaline
    • 4-quinoxalin-2-ylbutane-1,2,3-triol
    • 42015-38-3
    • 4-(Quinoxalin-2-yl)butane-1,2,3-triol
    • CS-0119605
    • 4-(2-QUINOXALINYL)-1,2,3-BUTANETRIOL
    • CHEBI:183986
    • HY-N7427
    • AKOS030255423
    • DTXSID50558662
    • DB-226459
    • 2-(2,3,4-Trihydroxybutyl)quinoxaline
    • Inchi: 1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2
    • InChI Key: KFKHJQAEESRVHL-UHFFFAOYSA-N
    • SMILES: OC(CC1C=NC2C=CC=CC=2N=1)C(CO)O

Computed Properties

  • Exact Mass: 234.10000
  • Monoisotopic Mass: 234.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 86.5Ų

Experimental Properties

  • Melting Point: 108-109°C
  • PSA: 86.47000
  • LogP: -0.11360

2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0119605-1mg
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